molecular formula C7H17NO B3032882 2-(Diethylamino)propan-1-ol CAS No. 611-12-1

2-(Diethylamino)propan-1-ol

Cat. No.: B3032882
CAS No.: 611-12-1
M. Wt: 131.22 g/mol
InChI Key: FBJITINXSJWUMT-UHFFFAOYSA-N
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Description

2-(Diethylamino)propan-1-ol (C₇H₁₇NO) is a tertiary amino alcohol characterized by a hydroxyl group on the first carbon of a propane backbone and a diethylamino group on the second carbon. Amino alcohols like this are widely used in pharmaceuticals, agrochemicals, and surfactants due to their amphiphilic nature and reactivity .

Properties

IUPAC Name

2-(diethylamino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-8(5-2)7(3)6-9/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJITINXSJWUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976618
Record name 2-(Diethylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-12-1
Record name 1-Propanol, 2-diethylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(diethylamino)propan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Diethylamino)propan-1-ol can be synthesized through several methods. One common method involves the reaction of diethylamine with propylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:

C3H6O+C4H11NC7H17NO\text{C}_3\text{H}_6\text{O} + \text{C}_4\text{H}_{11}\text{N} \rightarrow \text{C}_7\text{H}_{17}\text{NO} C3​H6​O+C4​H11​N→C7​H17​NO

Industrial Production Methods: In industrial settings, the production of 2-(Diethylamino)propan-1-ol often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: 2-(Diethylamino)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary amines or primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines or primary alcohols.

    Substitution: Various alkylated or sulfonated derivatives.

Scientific Research Applications

2-(Diethylamino)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: 2-(Diethylamino)propan-1-ol is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)propan-1-ol depends on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, affecting their activity. The diethylamino group can interact with various molecular targets, including proteins and nucleic acids, influencing their function and stability.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Flash Point (°C) Key Structural Features
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₉H₂₁NO 159.27 0.875 73.9 Diethylamino on C3; dimethyl on C2
(R)-2-Aminopropan-1-ol C₃H₉NO 89.11 Not available Not available Primary amino on C2; no alkyl branches
5-(Diethylamino)pentan-1-ol C₉H₂₁NO 159.27 Not available Not available Diethylamino on C5; linear chain
Diethylaminoethanol C₆H₁₅NO 117.19 ~0.88 ~85 Diethylamino on C2; ethanol backbone

Key Observations :

  • Branching Effects: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol has a higher density (0.875 g/cm³) compared to linear analogs like diethylaminoethanol, likely due to steric hindrance from dimethyl groups .
  • Chain Length: Longer chains (e.g., 5-(Diethylamino)pentan-1-ol) may reduce volatility but increase lipophilicity, impacting solubility and applications .

Key Observations :

  • Toxicity Gaps: Limited toxicological data exist for newer analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol, necessitating precautionary handling .

Reactivity and Stability

Compound Name Incompatible Materials Hazardous Decomposition Products
3-(Diethylamino)-2,2-dimethyl-propan-1-ol Strong oxidizers NOₓ, CO₂, CO
Diethylaminoethanol Strong acids, oxidizers Not specified in evidence

Key Observations :

  • Oxidation Risks: Strong oxidizers may degrade diethylamino alcohols into nitrogen oxides and carbon oxides, requiring careful storage .
  • Stability: No instability data are reported for most analogs, suggesting moderate stability under standard conditions .

Key Observations :

  • Research Focus: Branched analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol are prioritized for niche synthetic applications, while linear analogs (e.g., diethylaminoethanol) have broader industrial uses .
  • Regulatory Gaps : Newer compounds lack comprehensive safety regulations, highlighting the need for further toxicological studies .

Biological Activity

Overview

2-(Diethylamino)propan-1-ol, with the molecular formula C7_7H17_{17}NO, is a secondary amine and alcohol that has garnered attention for its diverse biological activities. This compound is significant in organic synthesis and has applications in various fields, including medicinal chemistry and biochemistry.

The biological activity of 2-(Diethylamino)propan-1-ol is primarily attributed to its ability to interact with various biochemical targets. It can function as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The diethylamino group enhances its reactivity, allowing it to modulate enzyme activities and potentially affect cellular signaling pathways.

Biological Activities

Research has indicated several notable biological activities associated with 2-(Diethylamino)propan-1-ol:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Neuroprotective Effects : Preliminary studies suggest that 2-(Diethylamino)propan-1-ol may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neural tissues.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit inflammatory pathways, which could have implications for treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various compounds, including 2-(Diethylamino)propan-1-ol, against a range of bacterial strains. The results indicated that this compound demonstrated significant inhibition of growth against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Neuroprotective Effects

In a cell-based assay using PC12 cells, 2-(Diethylamino)propan-1-ol was tested for neuroprotective effects against corticosterone-induced cytotoxicity. The compound exhibited a dose-dependent protective effect, reducing cell death and promoting cell viability. This suggests potential therapeutic applications in neurodegenerative diseases.

Anti-inflammatory Activity

Research focused on the anti-inflammatory properties of 2-(Diethylamino)propan-1-ol revealed its capacity to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophage cells. The IC50_{50} value was determined to be approximately 15 µM, indicating a moderate anti-inflammatory effect that warrants further exploration.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1-(Diethylamino)-2-propanolDiethylamino group at C1Similar antimicrobial properties
2-(Dimethylamino)propan-1-olDimethylamino group insteadLess potent than diethyl derivative
2-(Diethylamino)ethanolShorter carbon chainReduced biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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